Decanoyl-arg-val-lys-arg-chloromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein to M protein in flaviviruses, thereby converting the inert virus into an infectious particle .
Mode of Action
Dec-RVKR-CMK is a specific furin inhibitor . It binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins . This interaction results in a significant increase in the prM/E index of flaviviruses in Dec-RVKR-CMK-treated cells compared to control cells, indicating that Dec-RVKR-CMK inhibits prM cleavage .
Biochemical Pathways
The inhibition of Furin-mediated prM cleavage by Dec-RVKR-CMK affects the life cycle of flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . By preventing the conversion of the prM protein to the M protein, Dec-RVKR-CMK disrupts the maturation of the virus, reducing its infectivity .
Pharmacokinetics
It is known that dec-rvkr-cmk is a small, synthetic, irreversible, and cell-permeable compound , which suggests that it may have good bioavailability.
Result of Action
Dec-RVKR-CMK exhibits strong antiviral activity against flaviviruses . It reduces virus progeny titer and viral RNA and protein production in both mammalian and mosquito cells .
Action Environment
Given that it is used in vitro, factors such as temperature, ph, and cell type may potentially influence its action .
Biochemical Analysis
Biochemical Properties
Decanoyl-arg-val-lys-arg-chloromethylketone interacts with furin, a host proprotein convertase . It binds to the catalytic site of furin, acting as a potent inhibitor of cleavage and fusion activity of viral glycoproteins . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells . It exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific cell surface receptors, instigating a series of biochemical events that ultimately elicit the desired biological responses . It inhibits prM cleavage, which is evident from the significant increase in the prM/E index of ZIKV or JEV in dec-RVKR-cmk-treated Vero cells compared to DMSO-treated control cells .
Temporal Effects in Laboratory Settings
It has been observed that the maximum reduction of virus titer occurs in post-infection treatment .
Metabolic Pathways
It is known to interact with furin, a host proprotein convertase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:
Decanoylation: The introduction of a decanoyl group to the arginine residue.
Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.
Chloromethylketone Modification:
The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in large quantities.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with Decanoyl-Arg-Val-Arg-Lys-chloromethylketone include amines, thiols, and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions to prevent degradation of the peptide chain.
Major Products
The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .
Scientific Research Applications
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a wide range of applications in scientific research:
Cell Biology: The compound is used to investigate the role of furin in the processing of various proproteins within cells.
Drug Development: Decanoyl-Arg-Val-Arg-Lys-chloromethylketone serves as a lead compound for the development of new antiviral drugs targeting furin and related proprotein convertases.
Cancer Research: It is used to study the role of furin in the maturation of growth factors and other proteins involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A similar compound with a slightly different amino acid sequence.
α1-antitrypsin Portland: Another furin inhibitor used in HIV research.
d-Arg-based peptides: Peptides that inhibit furin and other proprotein convertases.
Uniqueness
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is unique due to its high specificity and irreversible inhibition of furin. This makes it a valuable tool in research focused on furin-mediated processes and the development of antiviral therapies .
Biological Activity
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.
Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .
In Vitro Studies
Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:
- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .
- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .
The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .
Comparative Analysis
A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.
Case Study 1: Flavivirus Inhibition
A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .
Case Study 2: SARS-CoV-2
In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .
Research Findings Summary
Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |
---|---|---|---|---|
Study 1 | ZIKV | 5 | 712.9 | High |
Study 2 | JEV | 10 | 712.9 | High |
Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.